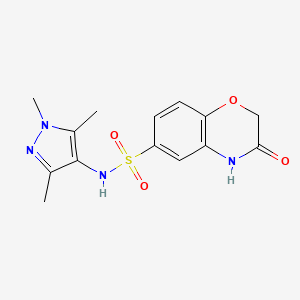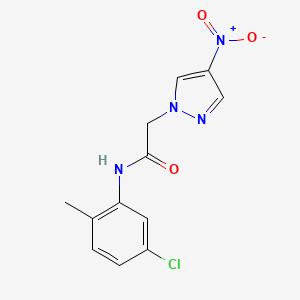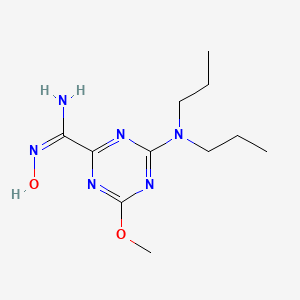![molecular formula C18H14N8O2 B14945246 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14945246.png)
4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a nitrophenyl group, and a triazino-benzimidazole framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone.
Nitration: The nitrophenyl group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Cyclization: The triazino-benzimidazole framework is formed through a cyclization reaction involving the pyrazole derivative and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product of reduction is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Material Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in biochemical studies to understand various biological processes.
作用機序
The exact mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and pyrazole groups suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
4-[3-(4-Nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine: Similar structure but with a different position of the nitro group.
4-[3-(3-Methylphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The unique combination of the nitrophenyl group, pyrazole ring, and triazino-benzimidazole framework in 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine provides it with distinct chemical and biological properties that may not be present in similar compounds.
特性
分子式 |
C18H14N8O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
4-[5-(3-nitrophenyl)-1H-pyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C18H14N8O2/c19-17-22-16(25-14-7-2-1-6-13(14)21-18(25)23-17)12-9-20-24-15(12)10-4-3-5-11(8-10)26(27)28/h1-9,16H,(H,20,24)(H3,19,21,22,23) |
InChIキー |
HITVIZWXLYECFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(NN=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate](/img/structure/B14945165.png)
![(3E)-4-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B14945166.png)

![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B14945185.png)
![N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide](/img/structure/B14945188.png)
![ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B14945194.png)
![5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14945199.png)
![1-(3,4-dichlorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14945203.png)

![4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide](/img/structure/B14945215.png)

![N-(2,4-dichlorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14945235.png)
![3-(furan-2-ylmethyl)-3,4-dihydro-2H-spiro[1,3-thiazolo[3,2-a][1,3,5]triazine-6,2'-[1,3,5]trioxane]](/img/structure/B14945237.png)

